1-(Tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid involves the protection of amine groups to prevent unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- N-tert-butoxycarbonyl-5-hydroxyazepane-3-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
- tert-Butyloxycarbonyl-protected peptides
Uniqueness: 1-(Tert-butoxycarbonyl)-5-hydroxyazepane-3-carboxylic acid is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-9(14)6-8(7-13)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
GLQCUYSJSXFXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)C(=O)O)O |
Origin of Product |
United States |
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